molecular formula C8H12Cl4 B14517296 1-Chloro-2-(trichloromethyl)cycloheptane CAS No. 62435-51-2

1-Chloro-2-(trichloromethyl)cycloheptane

Cat. No.: B14517296
CAS No.: 62435-51-2
M. Wt: 250.0 g/mol
InChI Key: BHBFPCHBSFTBAH-UHFFFAOYSA-N
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Description

1-Chloro-2-(trichloromethyl)cycloheptane is a chlorinated cycloalkane featuring a seven-membered cycloheptane ring substituted with a chlorine atom and a trichloromethyl (-CCl₃) group at adjacent positions. Chlorinated cycloalkanes are critical intermediates in organic synthesis, often utilized in radical reactions, photochlorination processes, and coordination chemistry .

Properties

CAS No.

62435-51-2

Molecular Formula

C8H12Cl4

Molecular Weight

250.0 g/mol

IUPAC Name

1-chloro-2-(trichloromethyl)cycloheptane

InChI

InChI=1S/C8H12Cl4/c9-7-5-3-1-2-4-6(7)8(10,11)12/h6-7H,1-5H2

InChI Key

BHBFPCHBSFTBAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-2-(trichloromethyl)cycloheptane can be achieved through several methods. One common approach involves the chlorination of cycloheptane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained.

Industrial production methods may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production.

Chemical Reactions Analysis

1-Chloro-2-(trichloromethyl)cycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to produce corresponding cycloheptanone derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptane derivatives with fewer chlorine atoms.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, substitution reactions may require polar solvents and mild temperatures, while oxidation reactions often need acidic or basic conditions.

Scientific Research Applications

1-Chloro-2-(trichloromethyl)cycloheptane has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes with multiple substituents. Researchers use it to investigate reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding the structure-activity relationships and optimizing the compounds for therapeutic use.

    Medicine: Some derivatives of this compound are investigated for their potential as pharmaceutical intermediates. They may serve as building blocks for the synthesis of more complex drug molecules.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(trichloromethyl)cycloheptane involves its interaction with molecular targets and pathways in biological systems. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can disrupt normal cellular functions and induce various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Structural and Positional Isomers

  • 1-Chloro-2-(trichloromethyl)cyclooctane vs. 1-Chloro-4-(trichloromethyl)cyclooctane ():
    A 34:66 mixture of these cyclooctane isomers demonstrated stability under thermal conditions (90–155°C) in the presence of a ruthenium(II) complex, suggesting that positional isomerism significantly influences reactivity. The 2-substituted isomer may exhibit steric hindrance or electronic effects that differ from the 4-substituted variant, though detailed mechanistic insights are lacking .
    • Key Insight : Positional isomerism in chlorinated cycloalkanes affects thermal stability and reaction pathways, likely due to steric and electronic variations.

Ring Size Effects: Cyclopentane vs. Cycloheptane Derivatives

  • Chlorocyclopentane (C₅H₉Cl) ():

    • Density : 1.005 g/cm³
    • Boiling Point : 114°C
    • Compared to a hypothetical cycloheptane analog, the smaller ring size of cyclopentane reduces molecular weight and surface area, leading to lower boiling points and altered physical properties.
  • Hypothetical 1-Chloro-2-(trichloromethyl)cycloheptane: Expected higher boiling point and density than Chlorocyclopentane due to increased ring size and chlorine content.

Chlorinated Alkanes vs. Cycloalkanes

  • 1-Chlorodecane (CH₃(CH₂)₉Cl) ():
    • Density : 0.868 g/cm³
    • Boiling Point : 223°C
    • Linear alkanes exhibit lower densities but higher boiling points than cycloalkanes due to differences in molecular packing and van der Waals interactions. Cycloheptane derivatives may display intermediate properties.

Functional Group Variations

  • 2-Chlorocycloheptane-1-one (C₇H₁₁ClO) (): The presence of a ketone group introduces polarity, altering solubility and reactivity compared to non-polar trichloromethyl-substituted analogs. Ketones undergo nucleophilic additions, whereas trichloromethyl groups may participate in radical or electrophilic reactions .

Reaction Mechanisms

  • Radical Pathways (): The inhibition of reactions by galvinoxyl (a radical scavenger) indicates that chlorinated cycloalkanes often undergo homolytic cleavage, generating chlorine radicals. For example, 3-cyclohexenyl radicals combine with methyl or cyano radicals in acetonitrile-derived reactions .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Density (g/cm³) Boiling Point (°C) Key Features References
Chlorocyclopentane C₅H₉Cl 1.005 114 Small ring, low polarity
1-Chlorodecane C₁₀H₂₁Cl 0.868 223 Linear chain, high boiling point
2-Chlorocycloheptane-1-one C₇H₁₁ClO - - Ketone functional group
1-Chloro-2-(trichloromethyl)cyclooctane C₉H₁₄Cl₄ - - Thermal stability, positional isomerism

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